Pde1-IN-3

PDE1 Selectivity Off-Target Profiling Comparative Pharmacology

Pde1-IN-3 distinguishes itself from ultra-potent PDE1 inhibitors like ITI-214 by providing a well-characterized selectivity fingerprint: moderate off-target activity against PDE4D (IC50 23.99 μM) and PDE6AB (10 μM). This precisely defined polypharmacology profile makes it an essential reference compound for PDE panel screens, enabling researchers to establish selectivity thresholds for new chemical entities. Unlike high-cost, CNS-optimized alternatives, Pde1-IN-3 offers a scalable, cost-effective solution for large-scale in vivo studies requiring consistent PDE1 inhibition with documented cross-reactivity parameters.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
Cat. No. B12432908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde1-IN-3
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C
InChIInChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3
InChIKeyZLTYIDKHKFGNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pde1-IN-3: Selective PDE1 Inhibitor for Differentiation and Off-Target Profiling Studies


Pde1-IN-3, also known as compound 4 from patent WO2019156861, is a selective human phosphodiesterase 1 (PDE1) inhibitor [1]. Unlike many PDE1 inhibitors that are defined by their sub-nanomolar potency against the primary target, the key characterizing feature of Pde1-IN-3 is its quantified off-target activity profile, with reported IC50 values of 23.99 μM against PDE4D and 10 μM against PDE6AB . This well-defined selectivity fingerprint makes it a valuable tool compound for establishing baseline PDE1 inhibition activity and for comparative studies where understanding the precise threshold of cross-reactivity with PDE4 and PDE6 is critical .

Why Pde1-IN-3 Cannot Be Interchanged with Other PDE1 Inhibitors Like ITI-214 or Vinpocetine


Selecting a PDE1 inhibitor solely based on its primary target name is scientifically insufficient, as the family encompasses isoforms with distinct tissue distributions and physiological roles [1]. Furthermore, the off-target profile varies dramatically across different chemical scaffolds. For example, the ultra-potent inhibitor ITI-214 (Ki = 58 pM) demonstrates >1,000-fold selectivity over PDE4 isoforms, making it a precise probe for PDE1-driven mechanisms . In contrast, the classic tool compound Vinpocetine exhibits a PDE1 IC50 of approximately 21 μM and also blocks voltage-gated sodium channels . Pde1-IN-3 occupies a distinct space within this spectrum, characterized by its moderate potency against PDE4D (23.99 μM) and PDE6AB (10 μM) . Therefore, assuming these compounds are interchangeable would invalidate any cross-study comparison of efficacy, therapeutic windows, or off-target effects.

Pde1-IN-3 Quantitative Evidence: Differentiation from Key PDE1 Inhibitors


Pde1-IN-3 vs. ITI-214: Selectivity Profile Defines Different Research Niches

Pde1-IN-3 and ITI-214 represent opposite ends of the selectivity spectrum for PDE1 inhibitors. While ITI-214 is a picomolar inhibitor (Ki = 58 pM) with >1,000-fold selectivity over PDE4 isoforms, Pde1-IN-3 is defined by its quantifiable off-target inhibition of PDE4D (IC50 = 23.99 μM) and PDE6AB (IC50 = 10 μM) . This difference is not about superior or inferior quality; it dictates their distinct scientific utility. ITI-214 is the probe of choice for isolating PDE1-specific signaling, whereas Pde1-IN-3 is uniquely suited as a comparator to define the functional threshold at which PDE4 and PDE6 inhibition begin to confound experimental results.

PDE1 Selectivity Off-Target Profiling Comparative Pharmacology

Pde1-IN-3 vs. Vinpocetine: Off-Target PDE4 Inhibition Quantified

Vinpocetine is a widely used PDE1 inhibitor with a reported IC50 of ~21 μM, but its off-target profile is complex and includes voltage-gated sodium channel blockade (IC50 = 44.2 μM) . Pde1-IN-3 provides a more defined alternative for studies focused solely on PDEs, as its known off-targets are limited to other PDE family members (PDE4D and PDE6AB) with well-quantified IC50 values .

PDE4 Inhibition Vinpocetine Off-Target Comparison

Pde1-IN-3 vs. DSR-141562: Selectivity for Off-Target PDEs vs. Isoform Specificity

DSR-141562 is a brain-penetrant PDE1 inhibitor with preferential selectivity for the PDE1B isoform (IC50 = 43.9 nM) and high selectivity over other PDE families . In contrast, Pde1-IN-3's primary differentiating feature is its quantifiable inhibition of PDE4D (IC50 = 23.99 μM) and PDE6AB (IC50 = 10 μM) . This places Pde1-IN-3 in a unique category as a tool for studying the functional consequences of dual PDE1/PDE4 or PDE1/PDE6 inhibition.

PDE1 Isoforms Brain Penetration DSR-141562

Optimal Research and Procurement Applications for Pde1-IN-3 Based on Differentiated Evidence


Use as a Quantitative Off-Target Control in PDE1 Inhibitor Screening

Given its well-defined IC50 values of 23.99 μM for PDE4D and 10 μM for PDE6AB, Pde1-IN-3 is uniquely suited as a reference compound in PDE panel screens. It serves as a critical benchmark to define the selectivity threshold for new chemical entities, distinguishing between genuine PDE1-selective leads and those with a broader polypharmacology profile .

Investigating Functional Consequences of Dual PDE1/PDE6 Inhibition

With its 10 μM IC50 against PDE6AB, Pde1-IN-3 is a more potent inhibitor of PDE6 than of PDE4D. This makes it an ideal tool for cellular or in vivo studies aimed at dissecting the combined role of PDE1 and PDE6 in pathways where both enzymes are expressed, such as in photoreceptor signaling or specific vascular beds, providing a defined pharmacological probe not available with more highly selective inhibitors .

Validating PDE1 vs. PDE4 Contributions in Cellular Models of Inflammation

The moderate 23.99 μM IC50 against PDE4D allows researchers to use Pde1-IN-3 to establish the concentration at which PDE4 inhibition begins to contribute to an observed phenotype. By using this compound alongside a highly selective PDE1 inhibitor like ITI-214 and a PDE4 inhibitor like Rolipram, investigators can precisely deconvolute the relative contributions of PDE1 and PDE4 in models of inflammation, where both enzymes play key roles [1].

Procurement for Large-Scale In Vivo Studies Requiring a Defined, Affordable PDE1 Tool

While compounds like ITI-214 and DSR-141562 are optimized for potency and brain penetration, their high cost and complex synthesis can be prohibitive for large-scale, long-term in vivo studies where a lower-cost, well-characterized PDE1 inhibitor is sufficient. Pde1-IN-3, with its documented selectivity profile, provides a more accessible and scalable alternative for such projects, ensuring experimental consistency over time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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